molecular formula C25H30N4O4 B6000256 N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B6000256
M. Wt: 450.5 g/mol
InChI Key: RIKOEFZMFAWQNW-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a combination of several functional groups, including an imidazo[1,2-a]pyridine moiety, a piperidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic synthesis. The imidazo[1,2-a]pyridine core can be synthesized through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The piperidine ring is often introduced through nucleophilic substitution reactions, and the final amide bond formation can be achieved using coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced at the amide bond or other reducible functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(imidazo[1,2-a]pyridine-2-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-32-20-10-9-19(22(14-20)33-2)15-26-24(30)11-8-18-6-5-13-29(16-18)25(31)21-17-28-12-4-3-7-23(28)27-21/h3-4,7,9-10,12,14,17-18H,5-6,8,11,13,15-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKOEFZMFAWQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CN4C=CC=CC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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